molecular formula C14H14O4 B5591397 Dimethyl cinnamylidenemalonate CAS No. 37755-22-9

Dimethyl cinnamylidenemalonate

Cat. No.: B5591397
CAS No.: 37755-22-9
M. Wt: 246.26 g/mol
InChI Key: QKATZXQTAXGSBB-RMKNXTFCSA-N
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Safety and Hazards

While specific safety and hazard data for dimethyl (3-phenyl-2-propen-1-ylidene)malonate is not available, similar compounds such as dimethyl malonate are considered hazardous by the 2012 OSHA Hazard Communication Standard. They are combustible liquids and can cause serious eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl cinnamylidenemalonate can be synthesized through a Knoevenagel condensation reaction between cinnamaldehyde and dimethyl malonate. The reaction typically involves the use of a base catalyst such as piperidine or pyridine under reflux conditions. The reaction proceeds as follows: [ \text{Cinnamaldehyde} + \text{Dimethyl malonate} \xrightarrow{\text{Base}} \text{this compound} + \text{Water} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Dimethyl cinnamylidenemalonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

Scientific Research Applications

Dimethyl cinnamylidenemalonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of dimethyl cinnamylidenemalonate involves its interaction with various molecular targets. It can act as an electrophile in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl fumarate: Another ester with similar reactivity but different biological activities.

    Dimethyl carbonate: Used as a solvent and reagent in organic synthesis.

    Dimethyl malonate: A precursor in the synthesis of various organic compounds.

Uniqueness

Dimethyl cinnamylidenemalonate is unique due to its combination of aromatic and ester functional groups, which confer specific reactivity and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

dimethyl 2-[(E)-3-phenylprop-2-enylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-17-13(15)12(14(16)18-2)10-6-9-11-7-4-3-5-8-11/h3-10H,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKATZXQTAXGSBB-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC=CC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C(=C/C=C/C1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37755-22-9
Record name Dimethyl cinnamylidenemalonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037755229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl cinnamylidenemalonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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